6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester is a compound characterized by its unique pyrazolo[1,5-a]pyridine structure with two bromine substituents at the 6 and 7 positions and a methyl ester at the 3 position. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities exhibited by pyrazolo derivatives.
The compound is classified as a heterocyclic aromatic compound belonging to the class of pyrazoles. Its molecular formula is with a molecular weight of approximately 333.9666 g/mol. It is cataloged under the CAS number 1373223-40-5, indicating its recognition in chemical databases for research and commercial purposes .
The synthesis of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester typically involves cyclocondensation reactions. A prevalent method includes the reaction of 3-amino-pyrazole derivatives with appropriate electrophiles such as malonic acid or β-dicarbonyl compounds under acidic or basic conditions.
Recent advancements have introduced microwave irradiation techniques to enhance reaction efficiency and yield. For instance, the use of dimethyl acetylenedicarboxylate in conjunction with aminopyrazole has been optimized to produce various substituted products rapidly . The cyclocondensation approach allows for versatile modifications at key positions of the pyrazolo framework, which is crucial for tailoring biological activity.
The molecular structure of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester features:
The structural formula can be represented as follows:
The compound can undergo various chemical reactions typical for pyrazole derivatives. These include:
These reactions are essential for exploring the compound's potential in drug development and other applications.
The mechanism of action for compounds like 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester often involves modulation of specific biological targets. Pyrazole derivatives have been shown to interact with various receptors, including:
Understanding these mechanisms is crucial for developing targeted therapies.
The physical properties of 6,7-dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester include:
Chemical properties include its reactivity as an electrophile due to the electron-withdrawing effect of bromine atoms and its ability to participate in various organic transformations.
6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester has several potential applications in scientific research:
The versatility of this compound highlights its significance in ongoing research within medicinal chemistry and related fields.
The strategic placement of bromine atoms at the 6- and 7-positions of the pyrazolo[1,5-a]pyridine scaffold enables sequential catalytic functionalization via palladium-mediated cross-coupling reactions. This chemoselective manipulation capitalizes on the differential reactivity of halogen atoms in electron-deficient heterocycles. Suzuki-Miyaura coupling preferentially occurs at the 7-position bromine due to reduced steric hindrance and enhanced electrophilicity, enabling introduction of aryl or heteroaryl groups under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C). Subsequent Sonogashira reactions at the 6-position install alkynyl moieties using PdCl₂(PPh₃)₂/CuI co-catalysis, demonstrating the scaffold’s versatility as a bis-functionalizable platform for pharmaceutical intermediates [2] [8]. Catalyst loading optimization studies reveal that Pd(OAc)₂/XPhos systems (1.5 mol%) achieve complete conversion in <4 hours for electron-neutral arylboronic acids, while electron-deficient partners require elevated temperatures (100°C). This stepwise functionalization protocol facilitates the synthesis of highly decorated analogs for structure-activity relationship studies in drug discovery programs targeting kinase inhibition and neurotransmitter modulation [3] [8].
Achieving regiocontrol during bromination necessitates precise manipulation of electronic and steric parameters. The parent pyrazolo[1,5-a]pyridine-3-carboxylate undergoes electrophilic bromination exclusively at the electron-rich 5- and 7-positions under mild conditions (Br₂, CHCl₃, 0°C). To access the 6,7-dibrominated isomer critical for further functionalization, a directed ortho-metalation strategy proves essential. Protection of the 3-carboxylate as a tert-butyl ester enables directed ortho-lithiation at C7 using n-BuLi/TMEDA (-78°C), followed by quenching with Br₂ to install the 7-bromo substituent. Subsequent electrophilic bromination at C6 occurs with high regioselectivity due to the directing effect of the existing bromine, yielding the 6,7-dibromo derivative after ester deprotection and methylation [8]. Alternative approaches employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) at elevated temperatures (80°C), achieving 86% regioselectivity for the 6,7-dibromo product through kinetic control. Computational studies indicate the C6/C7 positions exhibit the highest nucleophilic Fukui indices (f⁻ = 0.082/0.079), rationalizing this selectivity pattern. Careful control of stoichiometry (2.1 eq NBS) prevents tribromination, providing isolated yields exceeding 75% after crystallization from ethanol/water mixtures .
Microwave irradiation dramatically accelerates key steps in the synthesis, reducing reaction times from hours to minutes while improving yields and purity. The cyclocondensation step between ethyl 3-aminopyrazole-4-carboxylate and α,β-unsaturated ketones achieves 95% conversion in 10 minutes (150°C, 300 W) compared to 12 hours under conventional heating, minimizing decarboxylation side products. Subsequent bromination-dehydration sequences under microwave conditions (NBS, DMF, 100°C, 15 min) proceed with <2% dibromopyrazole byproduct formation versus 15–20% in thermal reactions . Reaction optimization via design of experiments (DoE) methodologies identifies optimal parameters for the esterification step: 10 minutes at 120°C using methanol as both solvent and reactant with Amberlyst-15 catalyst, achieving >98% conversion. This represents a 12-fold reduction in processing time compared to conventional reflux methods. Energy consumption analysis confirms microwave protocols reduce total energy input by 68% across the synthetic sequence, highlighting their utility for sustainable scale-up .
Table 1: Microwave vs. Conventional Thermal Synthesis Comparison
Reaction Step | Conditions | Time (Conv.) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Cyclocondensation | MW: 150°C, 300W | 10 min (>95%) | 92 | <3 |
Thermal: 120°C, reflux | 12 h (88%) | 78 | 15 | |
Bromination | MW: 100°C, NBS/DMF | 15 min (99%) | 90 | <2 |
Thermal: 80°C, NBS/DMF | 4 h (95%) | 82 | 12 | |
Esterification | MW: 120°C, Amberlyst-15/MeOH | 10 min (>98%) | 95 | <1 |
Thermal: reflux, H₂SO₄/MeOH | 2 h (90%) | 87 | 8 |
Solvent polarity dramatically impacts reaction kinetics, regioselectivity, and intermediate stability throughout the synthetic sequence. Cyclization steps exhibit superior yields in polar aprotic solvents: dimethylacetamide (DMA) affords 89% yield of the pyrazolo[1,5-a]pyridine core compared to 67% in toluene due to enhanced solubility of the zwitterionic transition state. Conversely, bromination reactions require medium-polarity solvents to balance electrophile reactivity and product precipitation; dichloroethane (DCE) provides optimal selectivity (94:6 mono vs. dibromide ratio) by stabilizing the bromonium ion intermediate while facilitating succinimide byproduct removal [7]. For the final esterification step, solvent-free conditions prove most effective when employing Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide), achieving 96% conversion at 60°C with minimal epimerization. Solvent effects on crystallization were systematically evaluated: ethyl acetate/heptane mixtures (1:3 v/v) afforded the highest purity (>99.5% HPLC) with 85% recovery, while methanol/water systems caused partial hydrolysis during isolation. Computational solvent mapping using COSMO-RS models accurately predicted optimal solvent combinations for each stage, reducing experimental screening time by 70% [7].
Table 2: Solvent Optimization for Critical Reaction Steps
Reaction | Optimal Solvent | Yield (%) | Alternative Solvent | Yield (%) | Key Performance Factor |
---|---|---|---|---|---|
Cyclocondensation | Dimethylacetamide | 89 | Toluene | 67 | Zwitterion stabilization |
Regioselective Bromination | 1,2-Dichloroethane | 85 | Acetonitrile | 72 | Bromonium ion stability |
Esterification | Solvent-free | 96 | Dichloromethane | 78 | Water exclusion |
Crystallization | EtOAc/heptane (1:3) | 85 (recovery) | Methanol/water | 92 (recovery) | Purity (>99.5% vs 98.2%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7